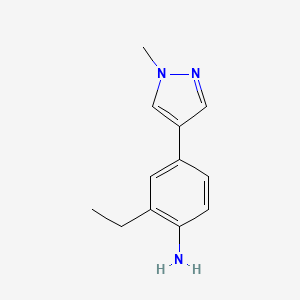![molecular formula C16H23ClN2O B8770527 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE CAS No. 83929-36-6](/img/structure/B8770527.png)
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C16H23ClN2O. It is known for its unique structure, which includes a pyrrolidine ring and a piperidine ring, both of which are important in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE typically involves the reaction of 4-phenylpiperidine with pyrrolidine in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
1-((4-Phenyl-4-piperidyl)carbonyl)pyrrolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Phenylpiperidine: A simpler structure that serves as a precursor in the synthesis of the target compound.
Pyrrolidine: A basic structure that is part of the target compound’s overall structure.
Eigenschaften
CAS-Nummer |
83929-36-6 |
|---|---|
Molekularformel |
C16H23ClN2O |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
(4-phenylpiperidin-4-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(18-12-4-5-13-18)16(8-10-17-11-9-16)14-6-2-1-3-7-14;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI-Schlüssel |
FFGYTIDDYFLYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2(CCNCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)





![Ethyl 5-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate](/img/structure/B8770531.png)
